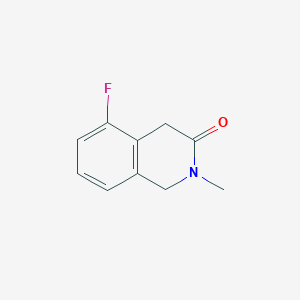

![molecular formula C10H12IN3 B6350844 2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine CAS No. 1426142-88-2](/img/structure/B6350844.png)

2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

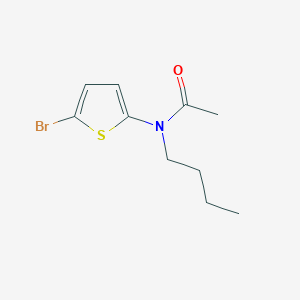

“2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a compound with the molecular formula C10H12IN3 .

Synthesis Analysis

The synthesis of “2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine” and similar compounds has been well studied. A novel metal catalyst-free and environmentally friendly method for the regioselective iodination of imidazo [1,2-α]pyridines at their C3 position has been disclosed . This reaction proceeds through ultrasound acceleration in the presence of a green alcohol solvent .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides are compounds with significant biological and therapeutic value. The synthesis of these amides can be achieved through the reaction of α-bromoketones and 2-aminopyridines, where 2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine can serve as a precursor . This process is valuable for creating compounds used in pharmaceuticals and organic chemistry.

Development of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are another class of compounds with varied medicinal applications. They can be synthesized from 2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine under specific reaction conditions, leading to structures that are important in the development of new medications .

Anticancer Research

Derivatives of imidazo[1,2-a]pyridine, which can be synthesized using 2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine , have shown potential as anticancer agents. Research indicates that these derivatives can be effective against breast cancer cells, making them a valuable area of study for developing new cancer treatments .

Pharmacological Studies

The imidazo[1,2-a]pyridine core is integral to many pharmaceutical molecules with a broad range of activities, including antiviral, antibacterial, and anti-inflammatory effects. By serving as a building block for these cores, 2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine plays a crucial role in the pharmacological exploration and development of new drugs .

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various reactions for their direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, a related class of compounds, is known to involve radical reactions .

Result of Action

The functionalization of imidazo[1,2-a]pyridines, a related class of compounds, is known to result in the construction of imidazo[1,2-a]pyridine derivatives .

properties

IUPAC Name |

2-tert-butyl-3-iodoimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN3/c1-10(2,3)7-8(11)14-6-4-5-12-9(14)13-7/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHOVZMJZWQXCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N2C=CC=NC2=N1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350763.png)

![1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide](/img/structure/B6350805.png)

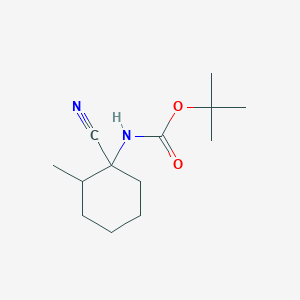

![1-[(Pyridin-4-ylmethyl)amino]cyclohexane-1-carboxamide](/img/structure/B6350808.png)

![1-[(Pyridin-4-ylmethyl)amino]cyclopentane-1-carboxamide](/img/structure/B6350809.png)

![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)

![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B6350830.png)

![2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350841.png)

![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)